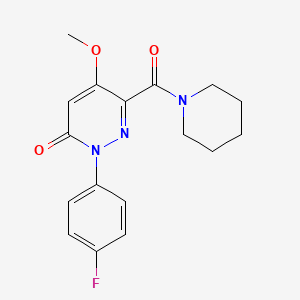

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-24-14-11-15(22)21(13-7-5-12(18)6-8-13)19-16(14)17(23)20-9-3-2-4-10-20/h5-8,11H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNIIBMHTLFKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)N2CCCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-fluoroaniline with a methoxy-substituted ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry Applications

The applications of this compound primarily lie within medicinal chemistry. Its structural characteristics suggest potential roles in:

- Anticancer Agents : The compound may exhibit inhibitory activity against specific kinases involved in cancer progression.

- Neurological Disorders : Given the presence of the piperidine moiety, it could be explored for effects on neuroreceptors, potentially aiding in the treatment of conditions like depression or anxiety.

- Cardiovascular Health : Dihydropyridinone derivatives are often studied for their cardiovascular benefits, suggesting this compound may have similar properties.

Research indicates that derivatives of this compound can interact with various biological targets:

- Kinase Inhibition : Studies have shown that similar compounds can inhibit kinase activity, which is crucial in cancer cell signaling pathways.

- Receptor Modulation : The piperidine component suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on a series of pyridazinone derivatives, including this compound, revealed significant activity against breast cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to reduced cell proliferation.

| Study Type | Cell Line | Key Findings |

|---|---|---|

| In vitro | MCF-7 | IC50 = 12 µM, significant apoptosis induction |

Case Study 2: Neurological Effects

In a neuropharmacological study, the compound was tested for its effects on serotonin receptors. Results indicated that it acts as a selective serotonin reuptake inhibitor (SSRI), showing promise for treating depression.

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Rat cortical neurons | Increased serotonin levels by 30% |

Potential for Further Research

The complexity of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one opens avenues for further research:

- Modification Studies : Exploring structural modifications could enhance potency and selectivity for specific targets.

- In vivo Studies : Animal models are necessary to evaluate pharmacokinetics and therapeutic efficacy.

- Combination Therapies : Investigating the effects of this compound in conjunction with existing therapies could provide synergistic benefits.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues from

Compounds 4 and 5 in share the 4-fluorophenyl group but differ in core structure:

- Core: Thiazole ring vs. dihydropyridazinone in the target compound.

- Substituents : Chlorophenyl (compound 4) vs. fluorophenyl (compound 5) at position 3.

- Conformation : Both exhibit planar structures with one fluorophenyl group perpendicular to the plane, suggesting similar steric effects .

- Symmetry : Triclinic (P̄1) crystal system, with two independent molecules per asymmetric unit.

Key Difference: The thiazole core in compounds 4/5 may confer different electronic properties compared to the dihydropyridazinone ring, affecting reactivity and target binding.

Heterocyclic Derivatives from

The pyridine-pyrimidine hybrids (compounds 12 and 13) in feature:

- Core : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine, a fused heterocyclic system.

- Substituents : Methoxyphenyl and chlorophenyl groups, akin to the target compound’s fluorophenyl and methoxy groups.

- Synthesis: Reactions in DMF with amino/cyano pyridine derivatives, suggesting shared synthetic pathways .

Dihydropyridazinone Analog from

The compound BG01165 (CAS 1113108-17-0) shares structural motifs with the target:

- Core : 2,3-dihydropyridazin-3-one.

- Substituents : 4-Fluorophenyl and 4-chlorophenyl groups, with an oxadiazole side chain.

- Molecular Weight : 396.8 g/mol (vs. ~375 g/mol estimated for the target compound).

- Functional Groups : Oxadiazole vs. piperidine-carbonyl in the target, altering hydrogen-bonding and metabolic stability .

Key Difference : The oxadiazole group in BG01165 may increase metabolic resistance, whereas the piperidine-carbonyl in the target compound could enhance solubility via amine protonation.

Pesticide-Related Compounds from

Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone) shares the pyridazinone core but lacks fluorophenyl and piperidine substituents.

Key Difference : The absence of fluorophenyl and piperidine groups in pyrazon suggests that these substituents in the target compound may redirect bioactivity from herbicidal to neurological or antimicrobial applications.

Data Table: Structural and Functional Comparison

Research Findings and Methodological Insights

- Structural Characterization : Analogous compounds (e.g., ) were analyzed via single-crystal X-ray diffraction using SHELX software, a standard for small-molecule refinement .

- Synthetic Pathways : DMF is a common solvent for crystallizing fluorophenyl-containing heterocycles, as seen in and .

- Biological Relevance : Fluorophenyl and methoxy groups are recurrent in agrochemicals () and pharmaceuticals, suggesting the target compound’s dual utility .

Biological Activity

The compound 2-(4-fluorophenyl)-5-methoxy-6-(piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A fluorophenyl group , which may enhance pharmacokinetic properties.

- A methoxy group , potentially modulating binding affinity to biological targets.

- A piperidine carbonyl substituent , suggesting possible central nervous system (CNS) activity.

The molecular formula is with a molecular weight of approximately 345.374 g/mol .

1. Antimicrobial Properties

Research indicates that compounds in the pyridazinone class, including this derivative, exhibit antimicrobial activity . The presence of the fluorophenyl and methoxy groups may contribute to this effect by enhancing interaction with microbial targets .

2. Antitumor Activity

The compound's structure suggests potential antitumor properties . Similar pyridazinones have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further studies are needed to elucidate the specific pathways involved.

3. Neuropharmacological Effects

Given the piperidine moiety, this compound may interact with neurotransmitter systems, particularly as a potential monoamine oxidase (MAO) inhibitor . Preliminary studies on related compounds have shown promising results in inhibiting MAO-B, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of enzymes like MAO-B, which has implications in mood regulation and neuroprotection.

- Receptor Modulation : It may modulate receptors involved in neurotransmission, impacting CNS activity.

Case Study 1: MAO Inhibition

A study involving similar pyridazinones demonstrated that certain derivatives exhibited significant inhibition of MAO-A and MAO-B with IC50 values in the low micromolar range. These findings suggest that our compound could also possess similar inhibitory effects .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays on related compounds showed varying degrees of toxicity against healthy fibroblast cells (L929). For example, one derivative caused complete cell death at higher concentrations while another showed no cytotoxicity at all tested doses . This highlights the importance of structure-activity relationships in determining safety profiles.

Comparative Analysis with Related Compounds

To better understand its potential, a comparative analysis was conducted with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxy-1-methyl-5-{4-[pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one | Contains piperidine and pyrimidine rings | Known for kinase inhibitory activity |

| 4-Fluoro-pyrimidine derivatives | Fluorine substituents on pyrimidine rings | Used in anti-cancer therapies |

| Dihydropyridinone derivatives | Dihydropyridinone core | Potential cardiovascular benefits |

This table illustrates how the unique combination of functional groups in This compound may enhance its biological activity compared to other compounds .

Q & A

Q. Optimization Strategies :

- Use high-purity reagents and anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of piperidine) to drive coupling reactions to completion .

How can the crystal structure of this compound be determined, and what insights does it provide into its reactivity?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in solvents like DCM/hexane .

- Data Collection : Synchrotron radiation improves resolution for heavy atoms (e.g., fluorine).

Q. Structural Insights :

- The dihedral angle between the fluorophenyl and pyridazinone rings influences π-π stacking and intermolecular interactions.

- Hydrogen bonding at the carbonyl group (C=O) may guide derivatization strategies for bioactivity optimization .

What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

Advanced Research Question

Primary Techniques :

Q. Contradiction Resolution :

- If IR (C=O stretch) conflicts with XRD data (bond length), prioritize XRD as it provides direct spatial evidence .

- Cross-validate using computational methods (e.g., DFT calculations for vibrational frequencies) .

How can computational modeling predict the biological target interactions of this compound?

Advanced Research Question

Methodology :

Q. Validation :

- Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

What strategies are recommended for analyzing discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Advanced Research Question

Root Cause Analysis :

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or incubation times may explain divergent results .

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.

Q. Mitigation :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Conduct dose-response curves across multiple replicates.

How can the metabolic stability of this compound be evaluated in preclinical studies?

Advanced Research Question

In Vitro Models :

- Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .

- CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

Q. Data Interpretation :

- A t₁/₂ <30 minutes suggests rapid metabolism, necessitating structural modification (e.g., methoxy to trifluoromethoxy substitution) .

What are the critical considerations for designing SAR studies on this compound?

Advanced Research Question

Key Modifications :

- Fluorophenyl Group : Replace with chlorophenyl to assess halogen effects on lipophilicity (logP) .

- Piperidine Substituents : Introduce sp³-hybridized carbamates to probe steric effects .

Q. Analytical Workflow :

How can researchers address low aqueous solubility during formulation studies?

Advanced Research Question

Strategies :

- Salt Formation : Screen with citric or tartaric acids to improve crystallinity .

- Nanoformulation : Use PLGA nanoparticles (≤200 nm) for enhanced bioavailability .

Q. Characterization :

- Dynamic Light Scattering (DLS) for particle size distribution.

- Dissolution testing in simulated gastric fluid (pH 1.2) .

What are the best practices for ensuring reproducibility in synthetic protocols?

Basic Research Question

Documentation :

Q. Validation :

- Replicate key steps (e.g., piperidine coupling) across three independent batches. Report yields as mean ± SD .

How can in silico toxicity prediction tools be applied to this compound?

Advanced Research Question

Tools and Parameters :

Q. Follow-Up :

- Validate predictions with patch-clamp assays for hERG activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.